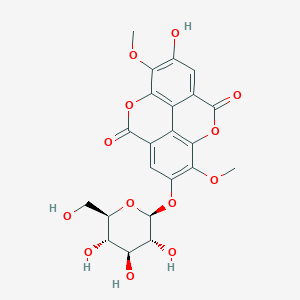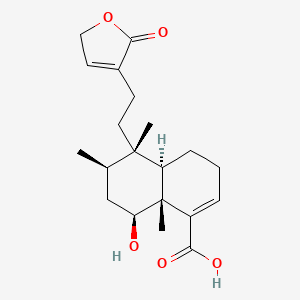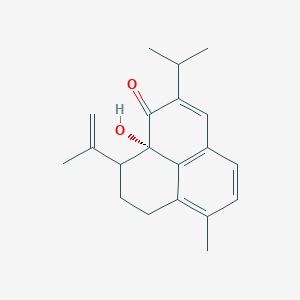
BB-22 4-hydroxyquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BB-22 is an analog of the potent synthetic cannabinoid, JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 4-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the fourth carbon instead of through the eighth position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Analytical Differentiation and Forensic Toxicology
BB-22 4-hydroxyquinoline isomer's analytical differentiation is significant in forensic drug analysis. A study by Kohyama et al. (2016) focuses on differentiating regioisomers of synthetic cannabinoids, including BB-22 and its isomers, using techniques like gas chromatography and liquid chromatography-mass spectrometry. These methods are essential for forensic investigations as they provide means to differentiate and identify specific isomers in legal contexts (Kohyama et al., 2016).
Catalytic Performance in Chemical Reactions
In another domain, Shang et al. (2008) explored the modification of MCM-22 zeolites with hydroxyquinoline for catalytic applications. This research indicates that hydroxyquinoline derivatives, like BB-22, can influence the acid properties and catalytic performance of materials, particularly in processes like skeletal isomerization of n-butene (Shang et al., 2008).
Luminescence and Optical Properties
Research by lle et al. (2002) delves into the luminescent properties of hydroxyquinoline isomers. They studied the δ-phase of tris(8-hydroxyquinoline)aluminium(III) (Alq3), revealing insights into the molecular structure and optical properties. Such studies suggest that BB-22 isomers may have unique optical and luminescent characteristics valuable in materials science and photonic applications (lle et al., 2002).
Tautomeric Stability and Molecular Analysis
Heidarnezhad et al. (2013) conducted a density functional theory (DFT) study on the tautomer stability of 4-hydroxyquinoline, which is relevant for understanding the chemical behavior and stability of BB-22 isomers. This research provides insights into the tautomeric forms and stability in different solvents, which is crucial for designing drugs and other chemical applications (Heidarnezhad et al., 2013).
Interaction with Biological Molecules
A study by Shiriskar et al. (2015) investigated the interaction of amino derivatives of hydroxyquinoline with human serum albumin. This research provides valuable information on how BB-22 isomers might interact with biological molecules, which is important for pharmaceutical applications (Shiriskar et al., 2015).
Propriétés
Formule moléculaire |
C25H24N2O2 |
|---|---|
Poids moléculaire |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |
Clé InChI |
ZIVQNSMEEJQYKB-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonymes |
quinolin-4-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









